![molecular formula C18H21N5O2S2 B5125367 N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5125367.png)
N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions highlighting the intricate pathways to achieve desired structures. For example, the synthesis of 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl) pyrimidin-2-yl)thio)-N-methylacetamide demonstrates a multi-step process involving the reaction of 1-(1H-benzimidazol-2-yl)ethanone with specific aldehydes in the presence of ethanol and KOH, leading to compounds with significant antimicrobial action (S. Ch, 2022).
Molecular Structure Analysis
The molecular structure of compounds similar to our compound of interest reveals the arrangement of fused rings and substituent groups contributing to their activity. For example, the study on 2-(1H-Imidazol-1-yl)-3-isopropyl-1-benzothieno[3,2-d]pyrimidin-4(3H)-one highlights the coplanarity of the fused rings and the significant dihedral angle between the mean plane of fused rings and the imidazole ring, facilitating offset π–π stacking interactions for stabilization (Sheng‐Zhen Xu, 2007).
Chemical Reactions and Properties
The chemical properties of similar compounds involve a variety of interactions, such as intramolecular hydrogen bonding, that stabilize their structures. The synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives, for example, involves carbodiimide condensation, illustrating the chemical reactivity and potential for generating novel structures (P. Yu et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility and melting points, are crucial for understanding the behavior of these compounds under various conditions. For instance, the determination of pKa values for N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives indicates the acidity constants, which are essential for predicting the compound's behavior in biological systems (M. Duran, M. Canbaz, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for modifications, are fundamental aspects. Studies on compounds like 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide provide insights into the intramolecular interactions and reactivity, which are pivotal for designing compounds with desired properties (S. Subasri et al., 2016).
properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S2/c24-14(20-6-3-8-23-9-7-19-11-23)10-26-18-21-16(25)15-12-4-1-2-5-13(12)27-17(15)22-18/h7,9,11H,1-6,8,10H2,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQJPZNPHWIRPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC(=O)NCCCN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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